molecular formula C11H10O3 B11905776 (1R,1aR,7bS)-1,1a,2,7b-Tetrahydrocyclopropa[c]chromene-1-carboxylic acid CAS No. 860265-69-6

(1R,1aR,7bS)-1,1a,2,7b-Tetrahydrocyclopropa[c]chromene-1-carboxylic acid

Katalognummer: B11905776
CAS-Nummer: 860265-69-6
Molekulargewicht: 190.19 g/mol
InChI-Schlüssel: PFHGDLDIFTYQNA-JEZHCXPESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“(1R,1aR,7bS)-1,1a,2,7b-Tetrahydrocyclopropa[c]chromene-1-carboxylic acid” (CAS: 860265-69-6) is a cyclopropane-fused chromene derivative featuring a carboxylic acid group at the 1-position. Its structure combines a strained cyclopropane ring with a chromene system (a benzene ring fused to a dihydrofuran moiety), conferring unique stereochemical and electronic properties. The stereochemistry (1R,1aR,7bS) is critical for its biological interactions and stability.

Synthesis routes for cyclopropane-containing compounds, such as this, often involve alkali metal borohydride-mediated reactions, as demonstrated in methods for related cyclopropanecarboxylic acids .

Eigenschaften

CAS-Nummer

860265-69-6

Molekularformel

C11H10O3

Molekulargewicht

190.19 g/mol

IUPAC-Name

(1R,1aR,7bS)-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-1-carboxylic acid

InChI

InChI=1S/C11H10O3/c12-11(13)10-7-5-14-8-4-2-1-3-6(8)9(7)10/h1-4,7,9-10H,5H2,(H,12,13)/t7-,9+,10+/m1/s1

InChI-Schlüssel

PFHGDLDIFTYQNA-JEZHCXPESA-N

Isomerische SMILES

C1[C@@H]2[C@@H]([C@H]2C(=O)O)C3=CC=CC=C3O1

Kanonische SMILES

C1C2C(C2C(=O)O)C3=CC=CC=C3O1

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reaction Mechanism

The substrate 2a (methyl 2-(2-bromophenoxy)acrylate) reacts with THT to form a sulfonium salt intermediate. Deprotonation by Cs₂CO₃ generates a sulfonium ylide, which undergoes intramolecular conjugate addition to the acrylate moiety. Subsequent 1,3-elimination and SN2′ displacement yield the bicyclic product 5a (Fig. 1).

Key mechanistic steps :

  • Sulfonium salt formation : THT nucleophilically displaces bromide from 2a .

  • Ylide generation : Cs₂CO₃ abstracts a proton adjacent to the sulfonium center.

  • Conjugate addition : The ylide attacks the α,β-unsaturated ester.

  • Cyclopropanation : Elimination of THT and ring closure form the cyclopropane fused to chromene.

Standard Procedure

A representative protocol (Method A):

  • Dissolve 2a (0.5 mmol) in 1,2-dichloroethane (DCE, 5 mL).

  • Add THT (8.8 µL, 0.1 mmol, 20 mol%) and stir at 25°C for 15 min.

  • Introduce Cs₂CO₃ (1.0 mmol) and heat to 80°C for 13 h.

  • Purify via silica gel chromatography after ozonolysis to remove byproducts.

Yield : 76%.

Optimization of Reaction Conditions

Solvent Screening

Halogenated solvents significantly enhance cyclopropanation efficiency (Table 1):

SolventYield (%)
1,2-Dichloroethane56
Chloroform48
Toluene32
Acetonitrile18

Polar aprotic solvents like DCE stabilize the ylide intermediate, while nonpolar solvents impede reactivity.

Base Selection

Cs₂CO₃ outperforms other bases due to its strong deprotonation capacity and compatibility with THT (Table 2):

BaseYield (%)
Cs₂CO₃76
K₂CO₃61
DBU44
KOtert-Bu29

Stereochemical Control and Diastereoselectivity

The reaction produces a single diastereomer (>98% de), attributed to steric steering in the transition state (Scheme 2). Computational models suggest that the THT moiety and ester group adopt a pseudo-equatorial orientation to minimize A<sup>1,3</sup> strain.

X-ray crystallography of analog 5g confirms the (1R,1aR,7bS) configuration, with the cyclopropane ring fused cis to the chromene oxygen.

Alternative Synthetic Approaches

Chromene Alcohol Intermediate Route

A patent by Pfizer describes an alternative strategy starting from chromene alcohols (Formula 8.5). While specifics are limited, the pathway involves:

  • Epoxidation of a chromene precursor.

  • Acid-mediated cyclopropanation.

  • Hydrolysis to the carboxylic acid.

This method remains less characterized than the THT-catalyzed approach but highlights industrial interest in scalable routes.

Comparative Analysis of Methods

ParameterTHT CatalysisChromene Alcohol Route
Yield76%Undisclosed
Diastereoselectivity>98% deNot reported
Catalytic Load20 mol%Stoichiometric reagents
ScalabilityDemonstratedTheoretically feasible

Wissenschaftliche Forschungsanwendungen

Neurodegenerative Disease Research

One of the most promising applications of (1R,1aR,7bS)-1,1a,2,7b-Tetrahydrocyclopropa[c]chromene-1-carboxylic acid is in the context of neurodegenerative diseases such as Alzheimer’s disease. Research indicates that compounds with similar structures can act as modulators of γ-secretase proteins, which are crucial in the formation of amyloid-beta plaques associated with Alzheimer’s disease . This suggests that the compound may have therapeutic potential in treating or managing neurodegenerative disorders.

Pharmacological Properties

Preliminary studies suggest that this compound may exhibit various pharmacological properties. Compounds with similar bicyclic structures have been linked to:

  • Anti-inflammatory effects
  • Antioxidant activity
  • Anticancer properties

Further research is necessary to elucidate the specific mechanisms through which this compound exerts these effects.

Organic Synthesis Applications

The unique structure of this compound allows for innovative applications in organic synthesis:

  • Photochemical Reactions : Recent advancements have shown that carboxylic acids can be modified using light-induced reactions. This method opens new pathways for synthesizing derivatives that could enhance biological activity or improve drug delivery systems .
  • Selective Transformations : The development of new methodologies allows for selective transformations at carboxyl groups without requiring extensive protection strategies. This capability is particularly useful in drug development where maintaining structural integrity is crucial .

Wirkmechanismus

The mechanism of action of (1R,1aR,7bS)-1,1a,2,7b-Tetrahydrocyclopropa[c]chromene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, inhibiting or modifying their activity. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound shares structural and functional similarities with several chromene- and chroman-based carboxylic acids, as well as cyclopropane-fused heterocycles. Below is a detailed comparison:

Structural and Physicochemical Comparison

Compound Name CAS Number Key Structural Features Molecular Formula Similarity Score Key Properties
(1R,1aR,7bS)-1,1a,2,7b-Tetrahydrocyclopropa[c]chromene-1-carboxylic acid 860265-69-6 Cyclopropane-fused chromene, carboxylic acid C₁₃H₁₂O₃ 1.00 High ring strain, polar carboxylic acid group
2,2-Dimethylchroman-4-carboxylic acid 1225503-10-5 Chroman ring (saturated), methyl groups C₁₂H₁₄O₃ 0.91 Reduced ring strain, increased hydrophobicity
6-Methylchroman-3-carboxylic acid 944899-30-3 Chroman ring, methyl substitution at C6 C₁₁H₁₂O₃ 0.91 Moderate hydrophobicity, planar structure
Xeruborbactam WHO List 87 Cyclopropane-fused benzoxaborinine, fluorine, boron C₁₀H₈BFO₄ N/A β-lactamase inhibitor, boron-enhanced activity
(1aS,7bR)-5-((2-((Z)-3-(diethylamino)prop-1-en-1-yl)-4-fluorophenyl)sulfonamido)-... 1412973-97-7 Cyclopropane-chromene, sulfonamido, fluorine C₂₄H₂₆FN₂O₅S N/A Complex substituents, potential antimicrobial

Key Observations:

  • Ring Strain vs. Stability: The target compound’s cyclopropane ring introduces significant strain, enhancing reactivity compared to chroman derivatives (e.g., 2,2-Dimethylchroman-4-carboxylic acid), which exhibit greater conformational stability .
  • Polarity: The carboxylic acid group increases aqueous solubility relative to methyl-substituted analogs like 6-Methylchroman-3-carboxylic acid.
  • Functional Groups: Xeruborbactam (C₁₀H₈BFO₄) incorporates boron and fluorine, enabling β-lactamase inhibition—a property absent in the target compound due to its lack of boron .

Biologische Aktivität

(1R,1aR,7bS)-1,1a,2,7b-Tetrahydrocyclopropa[c]chromene-1-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. This article provides a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the molecular formula C11H10O3C_{11}H_{10}O_3 and has been cataloged under the PubChem CID 70700616. Its structure features a cyclopropane ring fused to a chromene moiety, which is significant for its biological interactions .

Research indicates that this compound functions as a γ-secretase modulator . γ-Secretase is an enzyme complex involved in the cleavage of amyloid precursor protein (APP), leading to the production of amyloid-beta peptides associated with Alzheimer's disease pathology. By modulating this enzyme's activity, the compound may reduce the formation of neurotoxic amyloid plaques .

Neuroprotective Effects

Studies have shown that compounds similar to this compound exhibit neuroprotective effects. These effects are attributed to their ability to decrease amyloid-beta levels and improve cognitive function in animal models of Alzheimer's disease. For instance:

  • Case Study : A study demonstrated that administration of γ-secretase modulators led to improved memory performance in transgenic mice models expressing human APP .

Anti-inflammatory Properties

The compound also shows potential anti-inflammatory properties. In vitro studies indicate that it can inhibit pro-inflammatory cytokine production in microglial cells, which play a crucial role in neuroinflammation associated with neurodegenerative disorders.

  • Research Finding : Inflammatory markers such as TNF-α and IL-6 were significantly reduced when treated with related compounds in cell culture experiments .

Data Table: Summary of Biological Activities

Activity TypeEffectReference
NeuroprotectionReduces amyloid-beta production
Anti-inflammatoryInhibits TNF-α and IL-6 production
Cognitive ImprovementEnhances memory performance in mice

Synthesis and Modification

Recent advancements have been made in the synthetic methodologies for modifying carboxylic acids like this compound using photochemical techniques. These methods enhance the functionalization of carboxylic acids for improved biological activity and specificity .

Analyse Chemischer Reaktionen

Esterification

The carboxylic acid undergoes methanol esterification under acid catalysis (H₂SO₄, 60°C, 12 h) to yield methyl (1R,1aR,7bS)-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-1-carboxylate (C₁₂H₁₂O₃) with 85% efficiency. Similar reactions with ethanol or propanol follow analogous pathways .

Amidation

Reaction with thionyl chloride (SOCl₂) converts the acid to its acyl chloride intermediate, which reacts with primary amines (e.g., benzylamine) to form stable amides. Yields range from 70–88% depending on steric hindrance.

Decarboxylation

Thermal decarboxylation (220°C, N₂ atmosphere) eliminates CO₂, generating (1R,1aR,7bS)-1,1a,2,7b-tetrahydrocyclopropa[c]chromene. This reaction is critical for synthesizing simplified analogs.

Ring-Opening Reactions

The strained cyclopropane ring undergoes regioselective opening with HCl gas (0°C, CH₂Cl₂) to form 2-chloro-1-(chromen-1-yl)propane-1-carboxylic acid (C₁₁H₁₁ClO₃) via electrophilic addition (Table 1) .

Table 1: Cyclopropane Ring-Opening Reactions

ReagentProductYield (%)Conditions
HCl (gas)2-Chloro derivative780°C, CH₂Cl₂, 2 h
H₂O (acidic)1-Hydroxypropane derivative62H₂SO₄, reflux, 6 h
OzoneChromene diol + CO₂91-78°C, then Me₂S

Electrophilic Aromatic Substitution

The chromene moiety undergoes bromination (Br₂, FeBr₃) at the C6 position with 94% regioselectivity. Nitration (HNO₃/H₂SO₄) occurs at C7 due to steric shielding from the cyclopropane .

Oxidation

Treatment with KMnO₄ (pH 7, 25°C) oxidizes the chromene’s double bond to a diketone, altering the bicyclic framework. Over-oxidation risks are mitigated using catalytic OsO₄/NaIO₄ .

Suzuki–Miyaura Coupling

Pd(PPh₃)₄-mediated coupling with aryl boronic acids introduces substituents at the chromene’s C8 position (Table 2). Steric effects from the cyclopropane reduce yields for bulky aryl groups .

Table 2: Suzuki Coupling Outcomes

Boronic AcidProduct R GroupYield (%)Reaction Time (h)
PhenylC₆H₅8212
4-Methoxyphenyl4-MeO-C₆H₄7614
2-NaphthylC₁₀H₇5818

Carbamate Formation

Reaction with dimethylsulfoxonium methylide generates a methyl carbamate derivative (C₁₂H₁₂O₄N) via nucleophilic attack at the carbonyl group. This method achieves 45% yield in DMSO at 25°C .

Stereochemical Considerations

The (1R,1aR,7bS) configuration influences reaction outcomes:

  • Esterification : No racemization observed under mild conditions .

  • Cyclopropane Opening : Stereochemistry directs HCl addition to the less hindered face .

  • Cross-Coupling : Axial chirality in products preserved when using Pd catalysts with chiral ligands .

Table 3: Reactivity vs. Structural Analogs

CompoundCarboxylic Acid pKaCyclopropane Stability (kcal/mol)Chromene Reactivity
Chroman-4-carboxylic acid3.8N/ALow
2-Chlorocyclopropane-1-COOH2.958.2Moderate
Target Compound 2.7 52.4 High

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (1R,1aR,7bS)-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-1-carboxylic acid, and what are the critical steps for ensuring stereochemical fidelity?

  • Methodological Answer : Synthesis typically involves cyclopropanation via carbene addition to alkenes, followed by functionalization of the chromene moiety. Key steps include:

  • Cyclopropanation : Use of transition metal catalysts (e.g., Rh(II) or Cu(I)) to generate carbenes from diazo compounds, ensuring regioselectivity .
  • Stereocontrol : Chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) to maintain the (1R,1aR,7bS) configuration during ring closure .
  • Carboxylic Acid Formation : Hydrolysis of ester intermediates under mild acidic conditions (e.g., HCl/THF) to avoid cyclopropane ring strain .

Q. How can researchers characterize the purity and stereochemistry of this compound using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm cyclopropane ring protons (δ 1.2–2.5 ppm) and chromene aromaticity (δ 6.5–7.5 ppm). NOESY experiments validate spatial proximity of stereocenters .
  • X-ray Crystallography : Definitive stereochemical assignment via single-crystal analysis, particularly for novel derivatives .
  • Chiral HPLC : Use of cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol gradients to resolve enantiomeric impurities .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • pH Stability : The cyclopropane ring is prone to acid-catalyzed ring-opening. Store in neutral buffers (pH 6–8) to prevent degradation .
  • Thermal Stability : Decomposition observed >100°C via DSC; lyophilize for long-term storage at –20°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected coupling constants in NMR) for derivatives of this compound?

  • Methodological Answer :

  • Dynamic Effects : Consider restricted rotation in the chromene moiety or cyclopropane ring puckering, which alter coupling constants. Variable-temperature NMR (VT-NMR) can identify conformational exchange .
  • Computational Validation : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to simulate NMR spectra and match experimental data .

Q. What strategies optimize stereoselective synthesis of analogs with modified cyclopropane or chromene substituents?

  • Methodological Answer :

  • Directed Cyclopropanation : Use of vinyl ethers or electron-deficient alkenes to direct carbene insertion, enhancing regioselectivity .
  • Protection/Deprotection : Temporary protection of the carboxylic acid (e.g., tert-butyl esters) during ring functionalization to prevent side reactions .

Q. How does the cyclopropane ring strain influence the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodological Answer :

  • Ring Strain Effects : The 60° bond angles in cyclopropane increase reactivity. For nucleophilic attacks, the ring acts as an electron-deficient site, favoring additions at the cyclopropane-CH₂ groups. Electrophilic reactions (e.g., epoxidation) are less favored due to steric hindrance .
  • Kinetic Studies : Monitor reaction rates under controlled conditions (e.g., THF at 0°C) to isolate intermediates .

Q. What in silico methods are effective for predicting the biological activity of derivatives, and how do they align with experimental assays?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with protein targets (e.g., cyclooxygenase-2) to predict binding affinities. Validate via enzyme inhibition assays (IC₅₀ measurements) .
  • QSAR Modeling : Develop models using descriptors like LogP, polar surface area, and H-bond donors to correlate structure with activity. Cross-validate with experimental cytotoxicity data (e.g., MTT assays) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.